2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a unique imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of thiourea with acetone and a fluorobenzoyl bromide derivative to form the imidazo[2,1-b]thiazole core . This intermediate is then further reacted with pyridine-2-carboxaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its photophysical properties can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Photochemistry: The compound can be used as a ligand in the synthesis of phosphorescent complexes for use in light-emitting applications.
Mechanism of Action
The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding affinity and specificity for certain targets. Additionally, the fluorophenyl group can influence its electronic properties, making it suitable for various photophysical applications.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-14-6-4-13(5-7-14)17-11-24-16(12-26-19(24)23-17)9-18(25)22-10-15-3-1-2-8-21-15/h1-8,11-12H,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSBYEOHXYWIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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